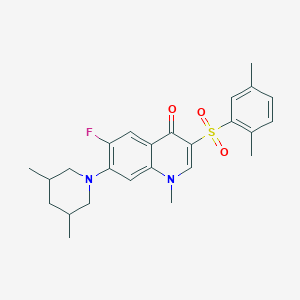
3-((2,5-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,5-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C25H29FN2O3S and its molecular weight is 456.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-((2,5-dimethylphenyl)sulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4(1H)-one is a synthetic derivative of quinoline that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to summarize the biological activities associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes a quinoline backbone with various substituents that are critical for its biological activity.
Anticancer Properties
Research indicates that quinoline derivatives exhibit significant anticancer properties. A study on related compounds demonstrated that modifications at various positions of the quinoline ring can enhance cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) .
Key Findings:
- Cytotoxicity : The compound was tested using the MTT assay, revealing high cytotoxic effects with IC50 values below 0.3 µM against HL-60 cells.
- Mechanism of Action : The compound inhibits cell proliferation and induces apoptosis through DNA damage pathways .
Table 1: Cytotoxicity Data of Quinoline Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | HL-60 | <0.3 | Apoptosis induction |
| 5b | MCF-7 | 0.9 | DNA damage |
| 5f | HL-60 | <0.3 | Cell cycle arrest |
Bradykinin Receptor Affinity
The compound's structural features suggest potential interactions with bradykinin receptors. Compounds with similar sulfonamide groups have shown selectivity for B1 receptors, which are implicated in pain and inflammation pathways . This interaction could provide therapeutic avenues for managing pain associated with cancer.
Case Studies
In a recent investigation involving a series of quinoline derivatives, researchers synthesized multiple analogs to elucidate structure–activity relationships (SAR). The study highlighted how specific substitutions influenced anticancer activity:
- Compound 5a : Exhibited the highest selectivity and potency against HL-60 cells.
- Compound 5b : Showed moderate activity against MCF-7 cells but was less effective than 5a.
- Mechanistic Studies : Flow cytometry analyses confirmed that treatment with these compounds led to increased levels of cleaved PARP, indicating apoptosis .
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O3S/c1-15-6-7-18(4)23(9-15)32(30,31)24-14-27(5)21-11-22(20(26)10-19(21)25(24)29)28-12-16(2)8-17(3)13-28/h6-7,9-11,14,16-17H,8,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARQVQHWUBSYCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=C(C=CC(=C4)C)C)C)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














